molecular formula C24H21N3O3S B2723642 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941968-26-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2723642
M. Wt: 431.51
InChI Key: ZINUDONHTUCTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on related chemical structures often focuses on the synthesis of novel compounds with potential biological activity. For example, a study by Ukhin et al. (2015) details cascade transformations leading to complex molecular structures, demonstrating the versatility of certain core structures in organic synthesis (Ukhin et al., 2015). Similarly, Guleli et al. (2019) describe a one-pot synthesis method for creating derivatives with potential biological applications, highlighting the importance of efficient synthesis methods in drug discovery (Guleli et al., 2019).

Biological Activity and Applications

Several studies explore the biological activities of compounds with similar structural features, aiming to identify potential therapeutic applications. A study by Abu‐Hashem et al. (2020) synthesizes novel compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic activities, and suggesting a methodology for discovering new therapeutic agents (Abu‐Hashem et al., 2020). Rahmouni et al. (2016) discuss the synthesis of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents, offering insights into the process of designing molecules for specific biological targets (Rahmouni et al., 2016).

Environmental and Industrial Applications

Research also extends to environmental and industrial applications, such as the study by Zargoosh et al. (2015), which investigates the use of a novel magnetic nanoadsorbent for removing heavy metals from industrial wastes. This study underscores the potential of chemical compounds in addressing environmental pollution (Zargoosh et al., 2015).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-15-11-18-22(12-16(15)2)31-24(26-18)27(13-17-7-5-6-10-25-17)23(28)21-14-29-19-8-3-4-9-20(19)30-21/h3-12,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINUDONHTUCTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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